

Technical Support Center: NBI-35965 In Vivo Studies in Rats

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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B1676989

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This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing the CRF1 receptor antagonist **NBI-35965** in rat models.

Pharmacokinetic Profile of NBI-35965 in Rats

Question: What are the key pharmacokinetic parameters of **NBI-35965** in rats?

Answer:

Pharmacokinetic studies in rats have established the following parameters for **NBI-35965**.^[1] These values are crucial for designing in vivo experiments and interpreting results.

Parameter	Value	Unit	Administration Route
Half-life ($t_{1/2}$)	12	hours	Oral
Oral Bioavailability	34	%	Oral
Maximal Plasma Concentration (C _{max})	560	ng/mL	Oral
Time to Maximal Plasma Concentration (T _{max})	1	hour	Oral
Volume of Distribution (V _d)	17.8	L/kg	Oral
Plasma Clearance	17	mL/min/kg	Oral
Maximal Brain Concentration	700	ng/g	Oral

Dosing Schedule and Administration

Question: What is a recommended dosing schedule for **NBI-35965** in rats?

Answer:

Currently, published literature primarily details acute, single-dose administration of **NBI-35965** in rats. These studies typically involve administering the compound shortly before a behavioral or physiological challenge.

Given its 12-hour half-life in rats, a once-daily (q.d.) or twice-daily (b.i.d.) dosing regimen could be considered for chronic studies to maintain steady-state concentrations.^[1]

For context, chronic studies with other selective CRF1 receptor antagonists in rats have utilized the following schedules:

- CP-154,526: 3.2 mg/kg/day for 9-14 days.^[2]

- R121919: 20 mg/kg/day for approximately 4 weeks.
- Antalarmin: 20 mg/kg, twice daily (b.i.d.), for 10 days.[3]

Researchers should perform pilot studies to determine the optimal dosing frequency for their specific experimental paradigm.

Experimental Protocols

Formulation and Preparation of NBI-35965 for In Vivo Administration

Question: How should **NBI-35965** be formulated for oral, subcutaneous, and intravenous administration in rats?

Answer:

The following are example protocols for preparing **NBI-35965** for different administration routes.

Oral Gavage (Suspension):

- Vehicle: 0.5% Carboxymethylcellulose sodium (CMC Na) in distilled water.
- Procedure:
 - Prepare the 0.5% CMC Na solution by dissolving 0.5 g of CMC Na in 100 mL of distilled water.
 - Add the required amount of **NBI-35965** powder to the vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL).
 - Vortex or sonicate the mixture to create a homogenous suspension.

Injectable Formulation (Clear Solution):

- Vehicle Option 1:

- 10% DMSO
- 40% PEG300
- 5% Tween 80
- 45% Saline
- Procedure:
 - Dissolve the **NBI-35965** powder in DMSO.
 - Add PEG300 and mix thoroughly.
 - Add Tween 80 and mix until the solution is clear.
 - Add saline to reach the final volume and mix.
- Vehicle Option 2:
 - 10% DMSO
 - 90% Corn oil
- Procedure:
 - Dissolve the **NBI-35965** powder in DMSO to create a stock solution.
 - Add the DMSO stock solution to the corn oil to achieve the final desired concentration and mix well.

Administration Procedures

Question: What are the standard procedures for oral gavage, subcutaneous, and intravenous injections in rats?

Answer:

Below are generalized protocols for common administration routes in rats. Always adhere to your institution's IACUC guidelines.

Oral Gavage:

- Materials: Gavage needle (16-18 gauge, 2-3 inches long with a ball tip), syringe.
- Procedure:
 - Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.
 - Securely restrain the rat.
 - Gently insert the gavage needle into the esophagus and advance to the predetermined depth.
 - Administer the formulation slowly.

Subcutaneous (s.c.) Injection:

- Materials: Syringe, needle (23-25 gauge).
- Procedure:
 - Tent the loose skin over the back or flank.
 - Insert the needle into the base of the tented skin, parallel to the body.
 - Aspirate to ensure the needle is not in a blood vessel.
 - Inject the solution.

Intravenous (i.v.) Injection (Tail Vein):

- Materials: Syringe, needle (25-27 gauge), warming device (e.g., heat lamp).
- Procedure:

- Warm the rat's tail to dilate the lateral tail veins.
- Restrain the rat.
- Insert the needle into a lateral tail vein, bevel up.
- Inject the solution slowly.

Visualized Experimental Workflow



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Caption: A generalized workflow for an acute **NBI-35965** study in rats.

Troubleshooting and FAQs

Q1: My **NBI-35965** is not dissolving. What should I do?

A1: **NBI-35965** hydrochloride is soluble in water and DMSO. If you are using a different salt form or the free base, solubility may differ. For injectable solutions, ensure you are following the correct order of adding solvents as described in the formulation protocol. Sonication may aid in dissolution.

Q2: I am observing signs of distress in my rats after administration. What could be the cause?

A2: Distress can be caused by several factors:

- Improper administration technique: Ensure you are using the correct gavage or injection technique to avoid tissue damage or aspiration.

- Vehicle effects: Some vehicles, especially at high concentrations, can cause irritation. Consider running a vehicle-only control group to assess this.
- Compound-related effects: Although generally well-tolerated at therapeutic doses, high concentrations of **NBI-35965** could have off-target effects. Consider a dose-response study to find the optimal dose with minimal side effects.

Q3: I am not seeing the expected anxiolytic effect. What are some possible reasons?

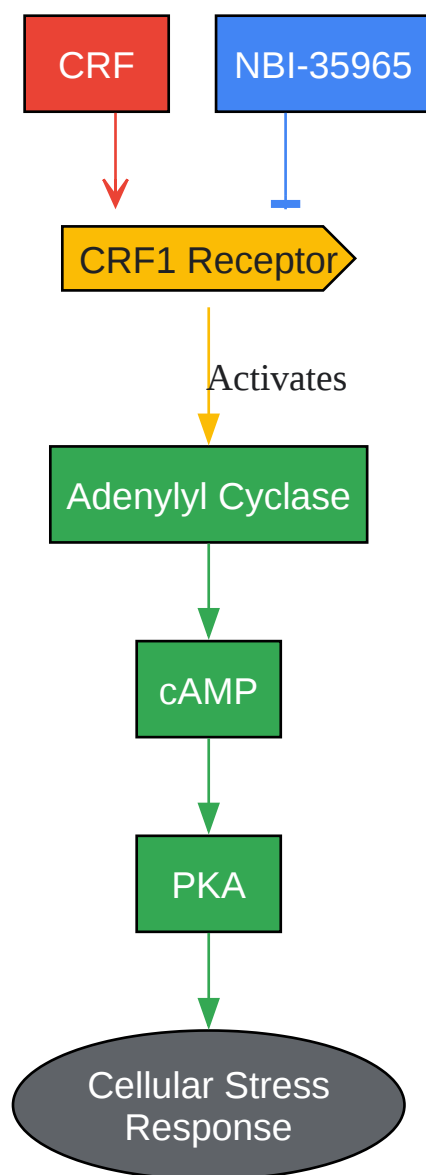
A3:

- Timing of administration: Ensure you are administering **NBI-35965** with sufficient time for it to reach peak plasma and brain concentrations before the behavioral test. Based on a T_{max} of 1 hour, administration 60 minutes prior to testing is a reasonable starting point.[\[1\]](#)
- Dose: The effective dose can vary depending on the specific behavioral paradigm. You may need to perform a dose-response curve to determine the optimal dose for your experiment. Doses in the range of 1-30 mg/kg have been used in rats.[\[4\]](#)
- Metabolism and clearance: The 12-hour half-life suggests that for longer behavioral tests, the drug concentration may decrease significantly.[\[1\]](#) Consider the duration of your experiment in relation to the drug's pharmacokinetics.
- Stress level of the paradigm: CRF1 antagonists are often more effective in high-stress situations. The anxiolytic effects may be less apparent in low-stress behavioral assays.

Q4: Can I administer **NBI-35965** in the drinking water?

A4: While some CRF1 antagonists have been administered in food chow for chronic studies, there is no published data on administering **NBI-35965** in drinking water. This method can lead to variability in drug intake. If you choose to explore this route, it is essential to measure water consumption and plasma drug levels to ensure consistent dosing.

Signaling Pathway



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Caption: **NBI-35965** acts as a CRF1 receptor antagonist, blocking CRF-mediated signaling.

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